molecular formula C12H17N3 B13569622 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-amine

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-amine

Cat. No.: B13569622
M. Wt: 203.28 g/mol
InChI Key: LDNSYBANFIRPEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-1-(1-methylindazol-3-yl)propan-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,13)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8,13H2,1-3H3

InChI Key

LDNSYBANFIRPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C2=CC=CC=C21)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

Imidazole Derivatives
  • 3-(1H-Imidazol-2-yl)-1-propanamine
    • Formula : C₆H₁₁N₃
    • Molecular Weight : 125.17 g/mol
    • Key Differences : Replaces indazole with an imidazole ring, reducing aromatic bulk and altering hydrogen-bonding capacity. Imidazole’s basic nitrogen may enhance solubility but reduce metabolic stability compared to indazole .
Indole Derivatives
  • Indole’s electron-rich nature may favor interactions with serotonin receptors, unlike the indazole-based target compound .
Thiophene Derivatives

Selenium-Containing Propan-2-amine Derivatives

  • 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) Formula: C₁₅H₁₇NSe Molecular Weight: 298.27 g/mol Key Differences: The selenium atom enhances antioxidant activity, as demonstrated in Caenorhabditis elegans oxidative stress models. However, selenium’s toxicity profile may limit therapeutic utility compared to the safer indazole-based target compound .

Antifungal Propanolamine Derivatives

  • Imidazolylindol-propanol Reported Activity: MIC = 0.001 μg/mL against Candida albicans. Key Differences: The propanol backbone and imidazole-indole hybrid structure optimize antifungal efficacy. The target compound’s indazole group could similarly enhance activity, but direct antifungal data are lacking .

Bioreactor-Synthesized Enantiomers

  • (R)-1-(4-Methoxyphenyl)propan-2-amine Synthesis Method: Asymmetric biocatalysis using ATA-117-IMER, achieving high enantiomeric excess.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Activities
Target Compound C₁₁H₁₅N₃ 189.26 1-Methyl-1H-indazol-3-yl Lab scaffold, rigid aromatic core
3-(1H-Imidazol-2-yl)-1-propanamine C₆H₁₁N₃ 125.17 Imidazole Enhanced solubility
2-(1H-Indol-3-yl)-2-methylpropan-1-amine C₁₂H₁₆N₂ (est.) ~188.27 Indole Serotonergic activity potential
2-Methyl-1-(thiophen-2-yl)propan-2-amine C₈H₁₃NS 155.26 Thiophene High lipophilicity
1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) C₁₅H₁₇NSe 298.27 Selenium Antioxidant (C. elegans model)
Imidazolylindol-propanol Not specified Not specified Imidazole-indole hybrid Antifungal (MIC = 0.001 μg/mL)

Research Findings and Implications

  • Structural-Activity Relationships :

    • The indazole group in the target compound provides a balance between aromatic bulk and metabolic stability, contrasting with selenium-containing analogs’ toxicity risks .
    • Thiophene and indole derivatives exhibit divergent electronic profiles, suggesting tailored applications in receptor-specific studies .
  • Synthetic Accessibility: While the target compound is commercially available , analogs like imidazolylindol-propanol require multi-step synthesis, highlighting the indazole scaffold’s practicality .
  • Biological Potential: Indirect evidence from selenium and antifungal compounds suggests the target’s indazole core could be exploited in oxidative stress or infection models, though empirical studies are needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.